methyl 3-methoxy-1H-pyrazole-4-carboxylate
Description
Methyl 3-methoxy-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a methoxy group at position 3 and a methyl ester at position 4. Its molecular formula is C₆H₇N₂O₄ (MW: 171.13 g/mol). This compound serves as a versatile intermediate in pharmaceuticals and agrochemicals due to its reactivity in substitution and coupling reactions . The ester and methoxy groups confer specific electronic and steric properties, influencing its solubility, stability, and reactivity.
Properties
IUPAC Name |
methyl 5-methoxy-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-10-5-4(3-7-8-5)6(9)11-2/h3H,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVQMCCDOZIZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NN1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Steps
The synthesis often begins with the preparation of ethyl 3-methoxy-1H-pyrazole-4-carboxylate. This can be achieved through various methods, including the reaction of pyrazole derivatives with appropriate esterification agents.
Hydrolysis and Esterification
Once the ethyl ester is obtained, it can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. Subsequent esterification with methanol in the presence of a suitable catalyst (such as sulfuric acid or a mild acid catalyst) can produce the methyl ester.
Reaction Conditions
The choice of solvents and reaction conditions is crucial for optimizing the yield and purity of the final product. Common solvents include tetrahydrofuran (THF), ethanol, and methanol. Reaction temperatures typically range from room temperature to moderate heating, depending on the specific step.
Detailed Synthetic Route
Here is a more detailed outline of a synthetic route for this compound:
Preparation of Ethyl 3-Methoxy-1H-Pyrazole-4-Carboxylate:
- Start with an appropriate pyrazole derivative and perform methoxylation and esterification reactions as needed.
- Use conditions such as sodium hydride in tetrahydrofuran for methoxylation.
Hydrolysis to Carboxylic Acid:
- Hydrolyze the ethyl ester using a strong base like sodium hydroxide in aqueous ethanol.
- Monitor the reaction by TLC to ensure complete hydrolysis.
Esterification to Methyl Ester:
- React the carboxylic acid with methanol in the presence of a mild acid catalyst.
- Use conditions such as refluxing methanol with a small amount of sulfuric acid.
Data Tables and Research Findings
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| This compound | C7H10N2O3 | 170.17 | Not Available |
| Ethyl 3-Methoxy-1H-Pyrazole-4-Carboxylate | C8H12N2O3 | 184.20 | Not Available |
| 3-Methoxy-1H-Pyrazole-4-Carboxylic Acid | C6H8N2O3 | 156.14 | 113100-56-4 |
Yield and Purity
The yield and purity of the final product can vary significantly based on the reaction conditions and the efficiency of each step. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst selection, is crucial for achieving high yields and purity.
Applications
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry. Its derivatives have potential applications in drug discovery, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methoxy-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acids.
Reduction: Reduction reactions can yield pyrazole derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
Methyl 3-methoxy-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research has explored its role in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: It is utilized in the production of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of methyl 3-methoxy-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The pathways involved may include inhibition of enzyme activity or alteration of receptor binding, leading to desired biological effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs, highlighting substituent variations and their implications:
Physical and Chemical Properties
Solubility :
- Reactivity: Ester vs. Acid: Carboxylic acids participate in salt formation and amidation, while esters undergo hydrolysis or transesterification . Substituent Effects: Methoxy (electron-donating) activates the pyrazole ring for electrophilic substitution at position 5, whereas methyl (weaker electron donor) directs reactivity differently .
Stability :
- Methyl esters are more hydrolytically stable than ethyl esters under basic conditions due to steric hindrance .
Biological Activity
Methyl 3-methoxy-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various therapeutic areas, supported by relevant research findings and data tables.
Overview of Biological Activity
This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Its structure allows for interaction with various biological targets, making it a versatile compound in drug development.
Key Biological Activities:
- Antimicrobial Activity : The compound has shown promising results against various pathogens, including bacteria and fungi.
- Anti-inflammatory Properties : It inhibits key enzymes involved in inflammatory processes.
- Anticancer Potential : this compound has demonstrated cytotoxic effects against several cancer cell lines.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can function as an inhibitor or modulator of enzymes and receptors involved in critical biological pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response, or interfere with signaling pathways in cancer cells.
Antimicrobial Activity
A study evaluated the antimicrobial properties of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | 0.22 - 0.25 | Antimicrobial |
| Other derivatives | Varies | Antimicrobial |
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit COX enzymes, thus reducing the production of pro-inflammatory mediators . This property suggests its potential application in treating inflammatory diseases.
Anticancer Activity
Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it was found to inhibit the proliferation of MCF-7 (breast cancer) cells with an IC50 value of approximately 0.08 μM .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 | 0.08 | Cytotoxic |
| HepG2 | Varies | Cytotoxic |
Case Studies
- Antimicrobial Efficacy : A comparative study highlighted the effectiveness of this compound against resistant strains of bacteria. The compound was tested alongside standard antibiotics and showed superior efficacy in inhibiting biofilm formation .
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups .
Q & A
Q. Basic
- Storage : –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) .
- Handling : Use gloveboxes to prevent hydrolysis of the ester group .
Q. Advanced
- Degradation studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies decomposition products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
